Product packaging for 4-Iodonaphthalene-1-carbonitrile(Cat. No.:CAS No. 140456-96-8)

4-Iodonaphthalene-1-carbonitrile

Cat. No.: B595817
CAS No.: 140456-96-8
M. Wt: 279.08 g/mol
InChI Key: RMUURFZKCLOPQH-UHFFFAOYSA-N
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Description

4-Iodonaphthalene-1-carbonitrile is a high-value synthetic intermediate engineered for advanced organic synthesis, particularly in pharmaceutical development and materials science. Its molecular structure, incorporating both a carbon-iodine bond and an electron-withdrawing nitrile group on the naphthalene core, makes it an exceptional substrate for metal-catalyzed cross-coupling reactions. Researchers utilize this compound in key transformations such as Suzuki, Sonogashira, and Stille couplings to construct complex biaryl and conjugated systems essential for drug discovery pipelines and the development of organic electronic materials . The presence of the nitrile group significantly enhances the compound's utility, not only by influencing the electronics of the ring system but also by serving as a handle for further functionalization into amides, acids, or heterocyclic scaffolds . This dual functionality allows for the streamlined synthesis of diverse compound libraries for biological screening and structure-activity relationship studies. In the field of materials science, the naphthalene core is a foundational element for organic luminescent materials . The specific substitution pattern of this compound makes it a prime candidate for developing novel organic electroluminescent (OLED) compounds and other functional materials where extended pi-conjugation is critical . As a building block, it enables the modular construction of sophisticated molecular architectures that would be challenging to access through other routes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

140456-96-8

Molecular Formula

C11H6IN

Molecular Weight

279.08 g/mol

IUPAC Name

4-iodonaphthalene-1-carbonitrile

InChI

InChI=1S/C11H6IN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H

InChI Key

RMUURFZKCLOPQH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=C2I)C#N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2I)C#N

Synonyms

4-Iodonaphthalene-1-carbonitrile

Origin of Product

United States

Synthetic Methodologies for 4 Iodonaphthalene 1 Carbonitrile and Its Analogs

Classical Preparative Routes

Classical syntheses are foundational in organic chemistry and provide reliable pathways to 4-iodonaphthalene-1-carbonitrile, primarily through functional group interconversion on the naphthalene (B1677914) scaffold.

One of the most established methods for introducing an iodine atom onto an aromatic ring is the Sandmeyer reaction. wikipedia.orgnih.gov This multi-step process begins with the diazotization of a primary aromatic amine, followed by the substitution of the resulting diazonium group.

For the synthesis of this compound, the precursor is 4-aminonaphthalene-1-carbonitrile. The synthesis proceeds via the following steps:

Diazotization: The amino group of 4-aminonaphthalene-1-carbonitrile is converted into a diazonium salt. This is typically achieved by treating the amine with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.

Iodination: The resulting 4-cyanonaphthalene-1-diazonium salt is then treated with an iodide source, most often potassium iodide. organic-chemistry.org The diazonium group is an excellent leaving group, and its displacement by the iodide ion is facile, leading to the formation of this compound with the liberation of nitrogen gas.

Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the iodination step typically proceeds without a catalyst. organic-chemistry.org This classical route is highly effective for preparing aryl iodides from their corresponding amines.

Table 1: Key Steps in Sandmeyer Synthesis of this compound

StepReactantsReagentsIntermediate/ProductKey Conditions
1. Diazotization 4-Aminonaphthalene-1-carbonitrileSodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)4-Cyanonaphthalene-1-diazonium chloride0–5 °C
2. Iodination 4-Cyanonaphthalene-1-diazonium chloridePotassium Iodide (KI)This compoundRoom Temperature

Direct halogenation of the naphthalene core represents another classical approach. Naphthalene is more reactive towards electrophilic substitution than benzene (B151609). libretexts.org Substitution reactions on naphthalene preferentially occur at the 1-position (α-position) as the carbocation intermediate formed during the reaction is better stabilized by resonance. libretexts.orgyoutube.com

For the synthesis of this compound, the starting material would be naphthalene-1-carbonitrile. Direct iodination of aromatic compounds can be challenging because iodine is the least reactive halogen. Therefore, an oxidizing agent is often required to generate a more potent electrophilic iodine species (I⁺). Common iodinating systems include iodine in the presence of nitric acid or a mixture of sodium iodate (B108269) and sulfuric acid in an aqueous acetic acid medium. researchgate.net

However, controlling the regioselectivity of a second substitution on the naphthalene-1-carbonitrile ring can be complex. The cyano group is a deactivating, meta-directing group in benzene systems. In naphthalene systems, its directing influence, combined with the inherent reactivity of the naphthalene core, affects the position of the incoming electrophile. The substitution pattern is often a mixture of isomers, which may necessitate purification steps to isolate the desired 4-iodo product.

Modern Catalytic Synthetic Approaches

Modern synthetic chemistry has increasingly focused on the development of catalytic methods that offer greater efficiency, selectivity, and functional group tolerance compared to classical routes.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. sigmaaldrich.com These methods are particularly valuable for synthesizing analogs of this compound by modifying the core structure.

Aryl iodides, such as this compound, are excellent substrates for palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond. nbinno.com These reactions allow for the direct coupling of the iodonaphthalene core with a wide variety of organic fragments, providing a powerful tool for creating a library of analogs. scientificlabs.iesigmaaldrich.com

Common cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction of the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. nbinno.com

Stille Coupling: Coupling with an organostannane (organotin) compound. scientificlabs.ieresearchgate.net

Heck Reaction: Formation of a new C-C bond by reacting with an alkene. nbinno.com

Sonogashira Coupling: Coupling with a terminal alkyne to introduce an alkynyl group. nbinno.com

Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with an amine.

These reactions provide a modular approach to synthesize a diverse range of 4-substituted naphthalene-1-carbonitrile analogs, where the iodine atom is replaced by various functional groups.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Iodonaphthalene Analogs

Reaction NameCoupling PartnerBond FormedCatalyst System (Typical)
Suzuki-Miyaura R-B(OH)₂C-C (Aryl-Aryl, Aryl-Alkyl)Pd(PPh₃)₄, Base (e.g., K₂CO₃)
Stille R-Sn(Bu)₃C-C (Aryl-Aryl, Aryl-Vinyl)Pd(PPh₃)₄
Heck AlkeneC-C (Aryl-Vinyl)Pd(OAc)₂, Ligand (e.g., PPh₃), Base
Sonogashira Terminal AlkyneC-C (Aryl-Alkynyl)PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)
Buchwald-Hartwig R₂NHC-N (Aryl-Amine)Pd Catalyst, Ligand, Base (e.g., NaOtBu)

A more recent and highly sought-after strategy involves the direct functionalization of C-H bonds. This approach avoids the need for pre-functionalized starting materials, making it a more atom-economical process. Palladium catalysts have been developed for the regioselective C-H activation and subsequent halogenation of aromatic compounds.

In the context of synthesizing this compound, this would involve the direct, regioselective iodination of naphthalene-1-carbonitrile at the C4 position. A directing group is often employed to guide the catalyst to a specific C-H bond. While the cyano group itself is not a strong directing group for this type of transformation, research into C-H functionalization of naphthalenes is a rapidly advancing field. dntb.gov.ua Methods for the regioselective iodination of other aromatic systems, such as quinolines, using metal-free or metal-catalyzed conditions have been developed, suggesting potential future pathways for the direct synthesis of compounds like this compound. nih.gov

Palladium-Catalyzed Functionalizations

Cyclization Reactions

Iodine-mediated electrophilic cyclization of ortho-alkynylaryl nitriles presents a plausible and powerful strategy for the synthesis of iodinated naphthalenes. This methodology involves the activation of an alkyne by an iodine source, followed by an intramolecular attack of the aromatic ring to construct the naphthalene core. The reaction proceeds through a halocyclization mechanism, yielding iodofunctionalized aromatic compounds that are valuable intermediates for further synthetic transformations. nih.gov

For instance, the reaction of 2-alkynyl-1-methylene azide (B81097) aromatics with iodine donors leads to the formation of highly substituted 4-iodoisoquinolines, demonstrating the utility of iodine-mediated cyclization in constructing complex heterocyclic systems. asianpubs.org While not a direct synthesis of this compound, this highlights the potential of applying similar iodine-mediated electrophilic cyclization strategies to appropriately substituted ortho-alkynylbenzonitriles to achieve the desired naphthalene framework. The general reaction conditions for such transformations are typically mild, often carried out at room temperature, and tolerate a variety of functional groups. nih.govasianpubs.org

A study on the iodine-catalyzed and solvent-controlled selective electrophilic cyclization of ortho-alkynyl aldehydes has shown the formation of 4-iodo-pyrano[4,3-b]quinolines. This further underscores the capability of iodine to mediate the formation of iodo-substituted polycyclic aromatic systems from ortho-alkynyl precursors. nih.gov

Transition Metal-Free Synthetic Innovations

Recent advancements in organic synthesis have emphasized the development of transition metal-free reactions to enhance sustainability and reduce costs. In this context, a versatile, one-pot protocol for the preparation of phenanthrene-fused pyrazoles has been developed that operates under transition metal-free conditions. This method involves an intermolecular condensation, an intramolecular 1,3-dipolar cycloaddition, and an aromatization sequence. rsc.org Although this example pertains to a different polycyclic aromatic system, the underlying principles of designing cascade reactions that avoid transition metals are highly relevant to the synthesis of functionalized naphthalenes like this compound.

Radical-Mediated Synthetic Pathways

Radical-mediated reactions offer an alternative approach to the synthesis of aryl nitriles. The Sandmeyer reaction, a well-established method for converting aryl amines to aryl halides or nitriles via diazonium salt intermediates, can proceed through a radical mechanism. nih.gov This reaction is a cornerstone in aromatic chemistry for introducing a wide range of functional groups that are not easily accessible through direct substitution. organic-chemistry.org The conversion of an appropriate aminonaphthalene precursor could potentially yield this compound through a sequence of diazotization followed by iodination and cyanation, some steps of which can involve radical intermediates.

Furthermore, a photochemically enabled, nickel-catalyzed cyanation of aryl halides using 1,4-dicyanobenzene as a cyanating agent has been reported. This reaction is proposed to proceed via the generation of an aryl radical and a Ni(I)-CN species upon light irradiation. organic-chemistry.org This method's applicability to a broad range of aryl bromides and chlorides suggests its potential for the cyanation of an iodo-substituted naphthalene precursor. The reaction conditions are mild, and it avoids the use of external photosensitizers. organic-chemistry.org

Derivatization Strategies for Structural Elaboration

The this compound molecule possesses two key functional groups, the iodo and the cyano moieties, which serve as versatile handles for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

Alkylation and Acylation Techniques

The naphthalene core of this compound is susceptible to electrophilic aromatic substitution reactions such as Friedel-Crafts alkylation and acylation. These reactions allow for the introduction of alkyl and acyl groups onto the aromatic ring, further functionalizing the molecule. youtube.comyoutube.com The Friedel-Crafts acylation, in particular, is a robust method for synthesizing aromatic ketones from arenes using acyl chlorides or anhydrides in the presence of a strong Lewis acid catalyst. sigmaaldrich.comsapub.org

The regioselectivity of these reactions on the this compound scaffold would be influenced by the directing effects of the existing iodo and cyano substituents. Generally, the reaction conditions for Friedel-Crafts acylation involve the use of a Lewis acid like aluminum chloride and an appropriate acylating agent. sigmaaldrich.com

ReactionReagentsProduct TypeReference
Friedel-Crafts AlkylationAlkyl Halide, Lewis AcidAlkylated Naphthalene youtube.comyoutube.com
Friedel-Crafts AcylationAcyl Halide/Anhydride, Lewis AcidAcylated Naphthalene (Aryl Ketone) sigmaaldrich.comsapub.org

Silylation for Analytical and Synthetic Utility

Silylation of aryl halides is a valuable transformation in organic synthesis, as the resulting arylsilanes are important intermediates for cross-coupling reactions. A palladium-catalyzed method for the silylation of aryl chlorides with hexamethyldisilane (B74624) has been developed, which is tolerant of various functional groups. organic-chemistry.org This methodology can be extended to aryl iodides, such as this compound, to generate the corresponding aryltrimethylsilane.

These silylated naphthalenes can then participate in Suzuki-type cross-coupling reactions. For example, the palladium-catalyzed cross-coupling between aryl halides and silylboranes provides a route to aryl silanes. rsc.org Furthermore, palladium/imidazolium chloride systems have been shown to be highly efficient in the cross-coupling of aryl bromides and chlorides with phenyltrimethoxysilane. acs.org These reactions open up avenues for introducing a wide range of substituents at the 4-position of the naphthalene ring.

A one-pot procedure has also been developed to convert aryl chlorides into aryl iodides via a silylation-iodination sequence, highlighting the synthetic utility of silylated intermediates. organic-chemistry.org

Silylation MethodReagentsApplicationReference
Palladium-Catalyzed SilylationHexamethyldisilane, Pd catalystSynthesis of Aryltrimethylsilanes organic-chemistry.org
Suzuki-Type Cross-CouplingSilylboranes, Pd catalystSynthesis of Aryl Silanes rsc.org
Palladium/Imidazolium Chloride SystemPhenyltrimethoxysilane, Pd catalystCross-Coupling Reactions acs.org

Diversification of the Cyano Group

The cyano group in this compound is a versatile functional group that can be transformed into a variety of other functionalities.

One important transformation is the [3+2] cycloaddition reaction of the nitrile with an azide to form a tetrazole ring. This reaction can be carried out using various methods, including the use of deep eutectic solvents, and provides access to a class of compounds with significant applications in medicinal chemistry. google.comresearchgate.net The conversion of aromatic nitriles to tetrazoles is a key step in the synthesis of several pharmaceutical compounds. google.com

The cyano group can also participate as a dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. wikipedia.orgwvu.edukhanacademy.org This [4+2] cycloaddition reaction between a conjugated diene and a dienophile allows for the construction of complex cyclic and bicyclic structures. mnstate.eduyoutube.com

ReactionReagentsProduct TypeReference
[3+2] CycloadditionSodium Azide, Tributyltin ChlorideTetrazole google.comresearchgate.net
Diels-Alder ReactionConjugated DieneCyclohexene derivative wikipedia.orgwvu.edukhanacademy.org

Reactivity and Mechanistic Insights of 4 Iodonaphthalene 1 Carbonitrile

Fundamental Reaction Pathways

The reactivity of 4-iodonaphthalene-1-carbonitrile is significantly influenced by the presence of both the iodo and the cyano groups on the naphthalene (B1677914) ring. These functional groups dictate the primary reaction pathways the molecule undergoes, namely nucleophilic substitution and electrophilic activation.

Nucleophilic substitution reactions are a cornerstone of organic chemistry, involving the replacement of a leaving group by a nucleophile, an electron-rich species that donates an electron pair to form a new covalent bond. libretexts.orgmasterorganicchemistry.com In the context of this compound, the iodine atom serves as a potential leaving group. The electron-withdrawing nature of the cyano group (-C≡N) enhances the electrophilicity of the carbon atom to which the iodine is attached, making it more susceptible to nucleophilic attack. smolecule.com

The strength of the nucleophile is a critical factor, with stronger nucleophiles like the hydroxide (B78521) ion (OH⁻) being more reactive than weaker ones like water due to their full negative charge and readily available lone pair of electrons. pages.dev These reactions can proceed through different mechanisms, such as the SN1 or SN2 pathway, depending on the structure of the substrate. pages.dev In aromatic systems, nucleophilic aromatic substitution (SNAr) is a common mechanism. nih.gov Additionally, radical-nucleophilic substitution (SRN1) pathways, initiated by electron transfer, can also occur. researchgate.net

The cyano group itself can participate in nucleophilic substitution reactions, allowing for the replacement of the iodine with a variety of nucleophiles. smolecule.com

The iodine atom in this compound can be activated by electrophiles. This activation can lead to a variety of transformations. For instance, in the presence of a suitable catalyst and reaction conditions, the carbon-iodine bond can be targeted for functionalization.

Aromatic acids can undergo halodecarboxylation to yield aryl halides, providing a route to regioisomers that may not be easily accessible through direct aromatic halogenation. nih.gov The carboxyl group on an aromatic ring can be selectively obtained by the oxidation of a corresponding alkyl group. nih.gov The reactivity of iodoarenes in these transformations is notable, as illustrated by the synthesis of this compound from 4-amino-1-naphthonitrile via a Sandmeyer-type reaction, where an amino group is converted into a diazonium salt and subsequently displaced by iodide. chemicalbook.com

The activation of alkynes can also proceed through cumulene intermediates, which can be influenced by different aromatic spacer groups and co-ligands. whiterose.ac.uk

Metal-Mediated Transformations

Transition metal catalysis, particularly with palladium, plays a pivotal role in the functionalization of this compound. These reactions offer powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis and are central to the reactivity of this compound. csbsju.educhemrxiv.org These reactions typically involve a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. uwindsor.ca The carbon-iodine bond of this compound is particularly susceptible to oxidative addition to a low-valent palladium species, initiating the catalytic cycle. d-nb.infomdpi.com

This compound can act as a coupling partner in well-known reactions like the Suzuki and Stille cross-coupling reactions, enabling the formation of new carbon-carbon bonds. smolecule.comacs.org For instance, the palladium-catalyzed reaction of 1-alkynyl-8-iodonaphthalene with double isocyanides leads to the formation of acenaphtho[1,2-b]pyrroles through a formal [2 + 2 + 1] cyclization. bohrium.comresearchgate.net

The key steps in palladium-catalyzed cross-coupling reactions are oxidative addition and reductive elimination. csbsju.edu In the case of this compound, the catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) intermediate. nih.govcsbsju.edu This step is favored for aryl iodides due to the relatively weak carbon-iodine bond. d-nb.info

Following transmetalation, where another organic group is transferred to the palladium center, the cycle culminates in reductive elimination. csbsju.edu This step involves the formation of the new carbon-carbon or carbon-heteroatom bond and regeneration of the active Pd(0) catalyst. d-nb.infoethz.ch The efficiency of reductive elimination can be influenced by factors such as the nature of the ligands and the electronic properties of the substrates. mdpi.com

For example, bidentate phosphine (B1218219) ligands like Xantphos have been shown to be effective in promoting the reductive elimination of C-I bonds. d-nb.infomdpi.com In some cases, the design of the catalyst, particularly the ligands, dictates the reaction's occurrence, rate, and selectivity, rather than the substrate itself. researchgate.net This has led to the development of specialized ligands, such as mono-N-protected amino acids and pyridones, for specific C-H functionalization reactions. researchgate.net The rational design of chiral diamine ligands bearing a crown ether has enabled highly efficient and enantioselective Suzuki-Miyaura coupling reactions for the synthesis of axially chiral biaryl compounds. chinesechemsoc.org

Copper-Catalyzed Processes

Copper-catalyzed reactions represent a cost-effective and versatile alternative to palladium-based methodologies for the functionalization of aryl halides. In the context of this compound, the carbon-iodine bond is the primary site of reactivity. Copper catalysts are effective in promoting a variety of cross-coupling reactions, including C-N, C-O, and C-C bond formation.

One of the key transformations is the amination of aryl halides, often referred to as the Ullmann condensation. Modern advancements have introduced various ligand systems that facilitate these reactions under milder conditions. For instance, N,O-bidentate ligands like piperidine-2-carboxylic acid and O,O-bidentate ligands such as 8-hydroxyquinoline-N-oxide have been shown to be effective in the copper-catalyzed amination of aryl chlorides with various amines and N-heterocycles. researchgate.net These systems, typically employing a Cu(I) source like CuI and a base such as K₂CO₃ or K₃PO₄ in a polar aprotic solvent like DMF, are directly applicable to more reactive aryl iodides like this compound. researchgate.net The reaction mechanism is often proposed to proceed via an oxidative addition/reductive elimination pathway. researchgate.net

Copper catalysts also play a dual role in certain cyanation reactions. For example, a combination of DMF and ammonium (B1175870) bicarbonate can serve as a cyanide source in a copper-catalyzed reaction to convert aryl iodides to aryl nitriles. rsc.org While this represents the reverse of functionalizing this compound, it underscores the dynamic reactivity of the aryl-iodide and aryl-nitrile moieties under copper catalysis.

Furthermore, copper catalysis can be employed for C-H bond arylation, where an aryl halide couples with a C-H bond of another aromatic compound. google.com For this compound, this would involve reacting it with another arene in the presence of a copper catalyst and a suitable ligand, such as 1,10-phenanthroline, to form a biaryl structure. google.com Intramolecular olefinic C(sp²)–H amidation is another transformation achievable with copper catalysis, leading to the synthesis of γ-alkylidene-γ-lactams, highlighting the broad scope of C-N bond formations possible. nih.gov

Table 1: Examples of Copper-Catalyzed Reactions Applicable to Aryl Halides

Reaction Type Catalyst System Nucleophile/Reagent Product Type
Amination CuI / Ligand (e.g., DMCHDA) Primary/Secondary Amines Aryl Amines
Amidation CuI / Ligand (e.g., 2-Aminopyridine) Amides N-Aryl Amides
C-H Arylation CuI / 1,10-Phenanthroline Arenes (e.g., Pentafluorobenzene) Biaryls
Cyanation Cu(NO₃)₂·3H₂O / Ag₂CO₃ DMF / NH₄HCO₃ Aryl Nitriles

Iron-Catalyzed Transformations

The use of iron, the most abundant transition metal, in catalysis has garnered significant attention as a sustainable, inexpensive, and environmentally benign alternative to precious metals. rsc.orgrochester.edu Iron catalysts are effective in a range of transformations, including cross-coupling, reduction, and C-H activation reactions. rsc.orgnih.gov For a substrate like this compound, iron-catalyzed cross-coupling reactions are particularly relevant for forming C-C and C-heteroatom bonds.

Iron-catalyzed cross-coupling often involves the reaction of an aryl halide with an organometallic reagent, such as a Grignard reagent (R-MgBr). rochester.edu These reactions can proceed without the need for specialized ligands, often using simple iron salts like Fe(acac)₃ or FeCl₃. The mechanism can be complex and is thought to involve low-valent iron species. However, a significant challenge in many iron-catalyzed cross-coupling reactions is the requirement for toxic co-solvents like N-methyl-2-pyrrolidone (NMP). rochester.edu

Research into the mechanistic underpinnings of these reactions has aimed to identify the active iron species and the effect of additives. rochester.edu For example, studies have investigated the role of β-hydrogens in alkyl Grignard reagents and the formation of multinuclear iron-phenyl species during the reaction. rochester.edu The development of iron-based catalytic systems for various reactions is a rapidly advancing field, encompassing:

Cross-coupling reactions rsc.org

Hydrogenation and hydrogen-borrowing reactions nih.gov

Hydrosilylation and hydroboration nih.gov

C-H bond activation and functionalization rsc.org

While the application of iron catalysis to complex substrates like this compound is less explored than palladium or copper catalysis, the fundamental reactivity of aryl iodides in these systems suggests high potential for future synthetic applications. rochester.edu

Norbornene-Mediated Catalytic Cycles

Palladium/norbornene cooperative catalysis, often termed the Catellani reaction, is a powerful strategy for the polyfunctionalization of arenes. nih.gov This methodology allows for the sequential functionalization of both the ipso and ortho positions of an aryl halide in a single catalytic cycle. nih.govnih.gov

The general mechanism begins with the oxidative addition of a Pd(0) catalyst to the aryl iodide (e.g., this compound) to form an arylpalladium(II) intermediate. This intermediate is then intercepted by norbornene (NBE) in a migratory insertion step. The resulting aryl-norbornyl-palladium complex is stable against β-hydride elimination. This stability allows for a subsequent C-H activation step at the ortho position of the aryl ring, forming a five-membered palladacycle. This key intermediate is the hub from which both ortho and ipso functionalization occurs. nih.gov

The formation of the stable palladacycle intermediate is the cornerstone of ortho-functionalization in the Catellani reaction. nih.gov Once formed from a substrate like this compound, this intermediate can react with a variety of electrophiles, leading to the introduction of a new functional group at the C-3 position. The cycle is terminated by a C-C or C-heteroatom bond-forming reaction at the ipso position (C-4), which regenerates the Pd(0) catalyst and releases the difunctionalized naphthalene product. nih.gov

Recent advancements have expanded the scope of this reaction, including the development of modified norbornenes that can control selectivity and enable the functionalization of previously challenging ortho-unsubstituted aryl iodides. acs.org The reaction is not limited to Pd(0) catalysts; Pd(II) catalysts can also be used in conjunction with norbornene to achieve selective C-H functionalization. nih.gov This catalytic system provides a modular approach to complex aromatic structures from simple starting materials. nih.govresearchgate.net

A significant extension of the Catellani reaction is its application in asymmetric synthesis to create axially chiral molecules. chinesechemsoc.org Atropisomers, which are stereoisomers arising from restricted rotation around a single bond, are prevalent in privileged ligands and bioactive compounds. The naphthalene scaffold is a common core in axially chiral molecules. chinesechemsoc.org

By employing a chiral catalyst system, the Catellani reaction can be rendered atroposelective. This has been achieved through two primary strategies:

Chiral Norbornene Mediators: Using an enantiopure norbornene derivative can effectively control the stereochemistry of the reaction. The chiral NBE derivative participates in the formation of a chiral palladacycle intermediate, which then directs the subsequent bond-forming steps to produce one enantiomer of the atropisomeric product in excess. chinesechemsoc.org

Chiral Ligands: Alternatively, an achiral norbornene can be used with a chiral ligand coordinated to the palladium center. Chiral dinitrogen ligands, for example, have been successfully used to assemble C-N axially chiral scaffolds with high enantioselectivity using 1-iodonaphthalene (B165133) derivatives as substrates. d-nb.inforesearchgate.netnih.gov

These asymmetric variants enable the three-component coupling of an aryl iodide (like this compound), an aryl bromide, and a nucleophile to construct enantioenriched biaryl monophosphine oxides or other axially chiral structures. chinesechemsoc.org The reaction conditions are carefully optimized, including the choice of palladium source, ligand or chiral NBE, base, and solvent, to achieve high yields and enantioselectivity. chinesechemsoc.orgnih.gov

Table 2: Components of an Atroposelective Catellani Reaction

Component Role Example
Aryl Iodide Starting Material 1-Iodonaphthalene chinesechemsoc.orgnih.gov
Coupling Partner Starting Material (2-Bromo-3-methylphenyl)diphenylphosphine oxide chinesechemsoc.org
Terminating Reagent Nucleophile Phenylboronic acid, Styrenes chinesechemsoc.org
Catalyst Active Metal Center Pd(OAc)₂ chinesechemsoc.org
Chiral Source Stereocontrol Enantiopure Norbornene Derivative (e.g., L3) chinesechemsoc.org, Chiral Dinitrogen Ligand d-nb.inforesearchgate.net
Base Promoter K₂CO₃ chinesechemsoc.org

Role of the Nitrile Functionality in Directed Reactions

The nitrile group (–C≡N) in this compound is not merely a passive substituent; it plays a significant role in the molecule's reactivity and synthetic utility. researchgate.net Its properties influence the outcomes of reactions at other sites and provide a handle for subsequent transformations.

The nitrile group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom. libretexts.org This electronic effect deactivates the naphthalene ring towards electrophilic substitution but, more importantly, it influences the reactivity of the carbon-iodine bond. It makes the ipso-carbon atom more electron-deficient, which can facilitate the initial oxidative addition step in palladium-catalyzed cross-coupling reactions.

From a synthetic standpoint, the nitrile group is exceptionally versatile. pressbooks.pub It can be transformed into a variety of other functional groups under well-established conditions:

Hydrolysis: Treatment with strong acid or base hydrolyzes the nitrile to a carboxylic acid (1-naphthoic acid derivative). pressbooks.publibretexts.org

Reduction: Catalytic hydrogenation or reduction with powerful hydride reagents like lithium aluminum hydride (LiAlH₄) converts the nitrile to a primary amine (a naphthalenemethanamine derivative). pressbooks.publibretexts.org Using a milder reducing agent like DIBAL-H can yield an aldehyde. pressbooks.pub

Organometallic Addition: Reaction with Grignard or organolithium reagents followed by hydrolysis leads to the formation of ketones. libretexts.orgpressbooks.pub

In the context of drug design and medicinal chemistry, the nitrile moiety is recognized for its ability to act as a hydrogen bond acceptor through its nitrogen lone pair. nih.gov This can enhance the binding affinity of a molecule to its biological target. nih.gov It is a compact and linear functional group that can often be accommodated within a protein's binding pocket. nih.gov Therefore, products derived from this compound retain a functional group that is valuable for both synthetic manipulation and potential biological activity.

Theoretical and Computational Chemistry Studies on 4 Iodonaphthalene 1 Carbonitrile

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wiley-vch.de It is widely applied in chemistry and materials science to predict molecular geometries, energies, and other properties.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, which helps in understanding reaction pathways. stackexchange.com This involves identifying reactants, products, intermediates, and, crucially, transition states—the highest energy points along a reaction coordinate. ustc.edu.cn For instance, in palladium-catalyzed reactions involving iodo-naphthalene derivatives, DFT has been used to elucidate the oxidative addition steps and subsequent transformations. chinesechemsoc.org The activation free energy for processes like the oxidative addition of iodonaphthalene can be calculated, providing a quantitative measure of the reaction barrier. chinesechemsoc.org

Computational studies on related systems, such as the C-H bond oxidation, have shown that DFT can qualitatively reproduce experimental observations of transition state imbalances, where bond-forming and bond-breaking events are not perfectly synchronized. nih.gov The ability to model these complex dynamics is crucial for designing more efficient and selective chemical transformations.

Stereochemical Outcome Predictions and Analysis

DFT calculations are also pivotal in predicting the stereochemical outcomes of reactions. By comparing the energies of different transition states leading to various stereoisomers, chemists can predict which product will be favored. This is particularly important in asymmetric catalysis. For example, in reactions involving chiral ligands, DFT can help understand the origins of enantioselectivity by modeling the interactions between the substrate, catalyst, and ligand in the transition state. researchgate.net The preference for one stereoisomeric pathway over another, such as an exo or endo path in cycloaddition reactions, can be determined by comparing their activation energies and Gibbs free energies. rsc.org

Molecular Modeling and Simulation Approaches

Beyond static DFT calculations, molecular modeling and simulation approaches provide a dynamic picture of molecular behavior. These methods can simulate the movement of atoms and molecules over time, offering insights into processes like conformational changes and intermolecular interactions. coe.edunih.gov For complex systems, molecular dynamics (MD) simulations can be employed to explore the conformational landscape and predict properties such as solubility and aggregation behavior. While detailed molecular dynamics studies specifically on 4-Iodonaphthalene-1-carbonitrile are not extensively documented in the provided results, the general applicability of these methods to similar organic molecules is well-established. nih.gov

Quantum Chemical Computations for Structural and Reactivity Predictions

Quantum chemical computations, with DFT being a prominent example, are fundamental for predicting the structure and reactivity of molecules. wiley-vch.de By calculating properties such as frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, researchers can gain insights into a molecule's electronic properties and its likely sites of reaction. For example, the energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. These parameters are crucial for understanding and predicting the outcomes of chemical reactions.

Applications in Advanced Chemical Research and Materials Science

Building Block for Complex Molecular Architectures

The presence of both an iodine atom and a nitrile group on the naphthalene (B1677914) scaffold makes 4-Iodonaphthalene-1-carbonitrile a highly valuable and versatile building block in organic synthesis. These functional groups offer orthogonal reactivity, allowing for selective and sequential chemical modifications to construct intricate molecular structures. The iodine atom is particularly amenable to various cross-coupling reactions, while the nitrile group can be transformed into a range of other functionalities or participate in cycloaddition reactions. This dual reactivity enables chemists to strategically build up molecular complexity from a relatively simple starting material.

Synthesis of Polycyclic Aromatic Compounds

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules composed of fused aromatic rings. They are of significant interest due to their unique electronic and photophysical properties, which make them suitable for applications in organic electronics and materials science. This compound serves as an important precursor for the synthesis of various substituted and extended PAH systems.

The iodine atom on the naphthalene ring provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of new aryl, alkyl, or alkynyl groups at the 4-position of the naphthalene core, thereby extending the polycyclic aromatic system. For instance, the coupling of this compound with various boronic acids or organostannanes can lead to the formation of larger, more complex PAHs with tailored electronic properties.

Furthermore, the nitrile group can be utilized in cyclization reactions to form additional rings. For example, through reactions involving the nitrile group, it is possible to construct fused heterocyclic rings onto the naphthalene framework, leading to the formation of novel polycyclic aromatic compounds with embedded heteroatoms. The development of synthetic routes to PAHs from readily available starting materials like this compound is crucial for exploring their potential in various technological applications. nih.govnih.govuhmreactiondynamics.org

Scaffold for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain at least one heteroatom within a ring structure, are of immense importance in medicinal chemistry and materials science. openmedicinalchemistryjournal.com this compound provides a versatile scaffold for the synthesis of a wide array of heterocyclic compounds. openmedicinalchemistryjournal.com

The nitrile group is a key functional group for the construction of various nitrogen-containing heterocycles. bohrium.com For example, it can undergo [3+2] cycloaddition reactions with azides to form tetrazoles, or it can be reduced to an amine, which can then be used in the synthesis of other heterocyclic systems. The iodine atom, on the other hand, can be used to introduce substituents that can then participate in intramolecular cyclization reactions to form fused heterocyclic rings. bohrium.com

A notable example is the palladium-catalyzed cyclization of 1-alkynyl-8-iodonaphthalene with isocyanides to produce acenaphtho[1,2-b]pyrroles. bohrium.com While this specific example uses a different isomer, the principle of utilizing the iodo- and a strategically placed reactive group on the naphthalene core for heterocycle synthesis is a key concept. This demonstrates the potential of iodo-naphthalene derivatives in constructing complex heterocyclic systems. bohrium.com The ability to synthesize diverse libraries of heterocyclic compounds from a common starting material like this compound is highly valuable for drug discovery and the development of new functional materials. nih.gov

Construction of Functional Organic Molecules

Beyond the synthesis of PAHs and heterocycles, this compound is a key intermediate in the construction of a broad range of functional organic molecules. pcbiochemres.com The term "functional organic molecules" encompasses a wide variety of compounds designed for specific purposes, including molecular probes, sensors, and components of molecular machines.

The reactivity of the iodo and cyano groups allows for the introduction of a diverse array of functional groups. For example, the iodine can be replaced with fluorescent moieties, redox-active groups, or binding sites for specific analytes. The nitrile group can be hydrolyzed to a carboxylic acid, which can then be coupled to other molecules, or it can be converted to an amidine or other nitrogen-containing functional groups.

This versatility allows for the rational design and synthesis of molecules with tailored properties. For example, by combining the electronic properties of the naphthalene core with the specific functionalities introduced through the iodo and cyano groups, it is possible to create molecules that exhibit specific optical, electronic, or binding properties. This makes this compound a valuable tool for chemists working in various fields of molecular science.

Integration into Organic Materials Systems

The unique electronic and structural features of this compound make it an attractive component for the development of advanced organic materials. diva-portal.org Its rigid naphthalene core contributes to the formation of well-ordered molecular assemblies, which is crucial for achieving high performance in organic electronic devices. The electron-withdrawing nature of the cyano group and the potential for further functionalization through the iodo group allow for the fine-tuning of the electronic properties of the resulting materials.

Design Principles for Organic Electronic Components

Organic electronic components, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), rely on the controlled transport of charge carriers (electrons and holes) through organic materials. The design of these materials is guided by several key principles, including the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the charge carrier mobility, and the morphological stability of the material.

This compound can be incorporated into organic semiconductors to modulate their electronic properties. The electron-withdrawing cyano group can lower both the HOMO and LUMO energy levels, which can be beneficial for improving the air stability of n-type (electron-transporting) materials and for matching the energy levels of other components in a device. The iodo group can be used to attach other functional units, such as electron-donating or electron-accepting moieties, to create donor-acceptor type materials with tailored intramolecular charge transfer characteristics.

Furthermore, the rigid and planar structure of the naphthalene core can promote π-π stacking interactions between molecules, which is essential for efficient charge transport. By carefully designing the molecular structure based on the this compound scaffold, it is possible to create materials with optimized electronic properties and morphologies for high-performance organic electronic devices.

Advanced Materials Precursors

In addition to its direct incorporation into organic materials, this compound can also serve as a precursor for the synthesis of advanced materials. For example, it can be used as a monomer in polymerization reactions to create novel conjugated polymers. The iodo and cyano groups can be utilized as reactive sites for various polymerization techniques, such as Yamamoto or Suzuki polycondensation.

The resulting polymers, incorporating the naphthalene-1-carbonitrile unit, would be expected to possess interesting electronic and optical properties. The extended conjugation along the polymer backbone, combined with the electronic influence of the cyano groups, could lead to materials with high charge carrier mobilities and strong light absorption or emission characteristics. These properties would make them promising candidates for applications in printed electronics, sensors, and other advanced technologies. The ability to create novel polymers from a well-defined and functionalizable monomer like this compound opens up new avenues for the development of next-generation organic materials.

Role in Catalysis Research as a Substrate or Ligand Precursor

In the field of catalysis, this compound serves primarily as a versatile substrate, particularly in transition metal-catalyzed cross-coupling reactions. Its structure, featuring a reactive carbon-iodine (C-I) bond on a naphthalene scaffold, makes it an ideal building block for the synthesis of more complex organic molecules. The iodine atom acts as an excellent leaving group in a variety of catalytic cycles, most notably those involving palladium and copper catalysts.

The compound is highly amenable to widely-used carbon-carbon bond-forming reactions such as the Suzuki or Heck couplings. smolecule.com These reactions are fundamental in organic synthesis for constructing complex molecular architectures from simpler precursors. The presence of the electron-withdrawing nitrile (-CN) group on the naphthalene ring influences the electronic properties of the molecule, affecting the reactivity of the C-I bond, typically by making the aryl halide more susceptible to oxidative addition in palladium-catalyzed cycles.

Research on related iodoaryl compounds provides insight into the utility of this compound. For instance, studies on the copper-promoted cross-coupling of p-iodobenzonitrile, a structurally analogous iodoaryl nitrile, demonstrate that the cyano group is well-tolerated under typical nucleophilic fluoroalkylating conditions. nih.gov This tolerance is crucial, as it allows for the direct use of the nitrile-containing substrate without the need for protecting groups. In one such study, the coupling of 4-iodobenzonitrile (B145841) with a silyl (B83357) phosphonate (B1237965) reagent proceeded in high yield, underscoring the compatibility of the nitrile functionality in metal-catalyzed transformations. nih.gov

The following table details the optimized reaction conditions for a copper-promoted cross-coupling reaction of 4-iodobenzonitrile, which serves as a model for the reactivity of this compound.

ParameterConditionReference
Substrate4-iodobenzonitrile (1a) nih.gov
ReagentMe3Si-CF2PO(OEt)2 (2) nih.gov
Catalyst/PromoterCopper(I) Iodide (CuI) nih.gov
Fluoride SourceCesium Fluoride (CsF) nih.gov
SolventTetrahydrofuran (THF) nih.gov
Temperature60 °C nih.gov
Isolated Yield84% nih.gov

While its role as a substrate is well-established, its application as a ligand precursor is less common. In principle, the nitrile group could be chemically modified—for example, through reduction or hydrolysis—to generate a coordinating amine or amide group, or the naphthalene backbone could be further functionalized. However, its primary value in catalysis research lies in its capacity as a reactive aryl iodide building block for constructing larger, functionalized naphthalene-based structures. fluorochem.co.ukacs.orguwindsor.ca

Supramolecular Chemistry and Self-Assembly Concepts

The structure of this compound contains key features that make it a molecule of interest for supramolecular chemistry and the study of molecular self-assembly. sigmaaldrich.com Supramolecular chemistry focuses on chemical systems composed of multiple molecules bound together by non-covalent interactions. frontiersin.org The assembly of molecules into organized structures without external guidance is a cornerstone of nanotechnology and materials science. sigmaaldrich.com The naphthalene core, the iodo substituent, and the nitrile group in this compound are all capable of participating in the specific, non-covalent interactions that drive self-assembly. nih.gov

The assembly of molecular solids and complex architectures from individual molecules relies on a variety of weak and reversible non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π interactions. sigmaaldrich.comnih.gov The naphthalene-1-carbonitrile framework, particularly when substituted with iodine, is capable of engaging in several of these interactions, making it a valuable component for crystal engineering.

Halogen Bonding: A key interaction for this molecule is the halogen bond, which is a directional, non-covalent interaction between a halogen atom (in this case, iodine) acting as a Lewis acid and a Lewis base (such as a nitrogen or oxygen atom). In systems containing this compound, the iodine atom can act as a halogen bond donor, while the nitrogen atom of the nitrile group can serve as a halogen bond acceptor. Research on co-crystals formed between iodo-substituted benzoic acids and pyridine-containing molecules demonstrates the reliability of I⋯N halogen bonds in directing the assembly of supermolecules into one- and two-dimensional networks. nih.gov This interaction provides a predictable method for organizing molecules with precision.

π-π Stacking: The large, flat, and electron-rich surface of the naphthalene ring system strongly promotes π-π stacking interactions. These forces cause the aromatic rings of adjacent molecules to stack on top of one another, contributing significantly to the stability and structure of the resulting assembly. This is a common organizing principle in the self-assembly of many aromatic compounds. frontiersin.org

Other Weak Interactions: In addition to halogen bonding and π-stacking, other forces such as cation-π interactions and C-H⋯π interactions can play a crucial role in the molecular recognition and organization of naphthalene-containing systems. chinesechemsoc.org These secondary interactions, though weaker, can provide crucial stabilization and control over the final supramolecular architecture.

The unique structural and electronic properties of the naphthalene scaffold make it an excellent building block for the design of sophisticated host-guest systems. Host-guest chemistry involves the creation of larger 'host' molecules that have a cavity or binding site capable of encapsulating smaller 'guest' molecules. The binding is governed by the same non-covalent interactions discussed previously.

While this compound itself is a building block rather than a complete host, its functional groups are synthetic handles that allow it to be incorporated into larger, more complex macrocyclic structures. The iodo and cyano groups can be used in cross-coupling or other reactions to link multiple naphthalene units together, forming a pre-organized cavity.

A prominent example of this design concept is seen in conjugated macrocycles built from naphthalimide (NMI) units, which are structurally related to the naphthalene core of this compound. frontiersin.org These naphthalimide-based macrocycles have been synthesized and shown to act as effective hosts for guest molecules like fullerene C70. frontiersin.org The binding is driven by the strong π-π interactions between the electron-rich surface of the naphthalene units in the host and the electron-deficient surface of the fullerene guest. The size of the macrocycle's cavity can be tuned by changing the linking groups, demonstrating a rational approach to the design of selective hosts. This work highlights the potential of incorporating the naphthalene framework into supramolecular structures designed for molecular recognition and binding. frontiersin.org

Emerging Research Frontiers and Future Perspectives

Novel Synthetic Methodologies for Naphthalene-1-carbonitrile Scaffolds

The synthesis of naphthalene-1-carbonitrile and its derivatives is a field of continuous innovation, moving beyond classical methods to embrace more efficient and versatile catalytic systems. While traditional routes, such as the Sandmeyer reaction involving the diazotization of an amino-naphthalene precursor followed by treatment with a cyanide salt, are well-established for producing compounds like 4-Iodonaphthalene-1-carbonitrile from 4-amino-1-naphthalenecarbonitrile, recent research has focused on creating the core naphthalene-carbonitrile scaffold through novel strategies chemicalbook.comchemicalbook.com.

Modern synthetic efforts are largely driven by transition-metal catalysis, which offers powerful tools for carbon-carbon and carbon-heteroatom bond formation.

Palladium-Catalyzed Reactions : Palladium catalysis is at the forefront of these new methodologies. Researchers have developed methods for the selective deprotonation and subsequent borylation of naphthalene (B1677914) rings, creating boronic esters that can then participate in Suzuki cross-coupling reactions to introduce various aryl or alkyl groups. thieme-connect.com Another advanced approach involves the palladium-catalyzed cyclization of substrates like 1-alkynyl-8-iodonaphthalene with isocyanides. bohrium.comacs.org This type of reaction is highly valuable as it allows for the rapid construction of complex, polycyclic aromatic systems fused to the naphthalene core. bohrium.comacs.org

Base-Induced Transformations : Innovative base-induced dearomative transformations have been developed for converting 1-naphthylmethyl amines into 1,4-dihydronaphthalene-1-carbonitriles. acs.org This process involves consecutive β-H eliminations and a subsequent dearomative hydride addition, demonstrating a novel pathway to functionalized naphthalene-related scaffolds. acs.org

Hybrid Scaffolds : The naphthalene-1-carbonitrile moiety is often incorporated into larger, hybrid molecules designed for specific functions. nih.govresearchgate.net Tandem reactions are employed to synthesize novel naphthalene-heterocycle hybrids, merging the naphthalene scaffold with other biologically active moieties like pyrazole, pyran, or azepine to create multifunctional compounds. nih.gov

MethodologyDescriptionKey Reagents/CatalystsSignificanceReference
Palladium-Catalyzed CyclizationFormal [2 + 2 + 1] cyclization of an alkynyl-iodonaphthalene with double isocyanides to form acenaphtho[1,2-b]pyrroles.Palladium catalystRapid construction of complex fused heterocyclic systems. bohrium.com
Selective Borylation and Cross-CouplingSelective deprotonation at the 2-position of a naphthalene-1-carbonitrile followed by borylation and subsequent Suzuki coupling.LiTMP, B(Oi-Pr)3, Pd catalystPrecise functionalization of the naphthalene core. thieme-connect.com
Base-Induced DearomatizationConversion of 1-naphthylmethyl amines to 1,4-dihydronaphthalene-1-carbonitriles via β-H eliminations and hydride addition.KH or n-BuLi–t-BuOKCreates non-aromatic, functionalized scaffolds with quaternary carbon centers. acs.org

Advanced Spectroscopic and Analytical Method Development

The characterization of this compound and its derivatives relies on a suite of spectroscopic and analytical techniques. Beyond routine identification, advanced methods are being developed to provide deeper insight into the electronic structure and conformational properties of these molecules.

Standard characterization data for this compound includes its molecular formula (C11H6IN) and molecular weight (279.08 g/mol ). chemicalbook.comsynchem.de Spectroscopic analysis is crucial for confirming its structure. While specific spectra for this compound are proprietary, analysis of closely related substituted naphthalene-1-carbonitrile compounds provides a clear framework for its characterization. thieme-connect.com Techniques like 1H NMR and 13C NMR are used to map the chemical environment of each atom in the molecule. thieme-connect.com

Compound1H NMR (300 MHz, CDCl3), δ (ppm)13C NMR (75 MHz, CDCl3), δ (ppm)Reference
2-(4-Methylphenyl)naphthalene-1-carbonitrile8.35 (dd, J = 9.1, 0.9 Hz, 1H), 8.10 (d, J = 8.6 Hz, 1H), 7.95 (d, J = 7.9 Hz, 1H), 7.73 (dt, J = 2.7, 1.4, Hz, 1H), 7.65-7.56 (m, 4H), 7.35 (d, J = 7.9 Hz, 2H), 2.45 (s, 3H)145.6, 138.7, 135.5, 132.9, 132.6, 131.4, 129.3 (2C), 128.9 (2C), 128.6, 128.2, 127.0, 126.98, 125.4, 117.6, 107.6, 21.4 thieme-connect.com
1-Cyano-2-(4-methoxyphenyl)naphthalene8.34 (d, J = 8.8 Hz, 1H), 8.08 (d, J = 8.6 Hz, 1H), 7.93 (d, J = 8.8 Hz, 1H), 7.78-7.55 (m, 5H), 7.07 (dt, J = 8.8, 2.6 Hz, 2H), 3.89 (s, 3H)160.2, 145.6, 133.3, 132.9, 131.6, 131.0, 130.6 (2C), 129.0, 128.5, 127.3, 127.2, 125.7, 118.0, 114.4 (2C), 107.7, 55.7 thieme-connect.com

Note: The data presented is for illustrative analogues to demonstrate typical spectroscopic signatures.

A significant frontier in the analysis of such compounds is the integration of computational chemistry with experimental results. Molecular modeling, particularly using Density Functional Theory (DFT), is employed to predict molecular geometries, electronic properties, and spectroscopic behavior. researchgate.net For instance, DFT calculations have been used to understand the structure-property relationships in naphthalene-based organic dyes for solar cells. researchgate.net These computational methods can predict vertical electronic excitations, which correlate with experimental UV-Vis absorption spectra, and calculate torsion angles between different parts of a molecule, which helps explain its electronic and photophysical behavior. researchgate.net

Interdisciplinary Research Incorporating this compound as a Key Component

The unique electronic properties and synthetic accessibility of this compound make it a valuable component in several fields of interdisciplinary research. smolecule.com The presence of both an electron-withdrawing cyano group and a heavy, polarizable iodine atom on the naphthalene scaffold allows for fine-tuning of its optical and electronic characteristics. smolecule.com

Materials Science and Organic Electronics : In materials science, the compound and its derivatives are explored for applications in organic electronics and photonic devices. smolecule.comvulcanchem.com The rigid, planar naphthalene structure is conducive to forming ordered thin films, a desirable property for components in Organic Thin Film Transistors (OTFTs). diva-portal.org Furthermore, naphthalene-based scaffolds are being designed and synthesized as donor-π-acceptor organic dyes for use in Dye-Sensitized Solar Cells (DSCs). researchgate.net In these systems, the naphthalene moiety acts as part of the electron donor structure, and its properties can be tuned to improve solar-to-electric conversion efficiency and achieve high open-circuit photovoltage. researchgate.net

Medicinal Chemistry and Drug Discovery : The naphthalene scaffold is considered a "privileged structure" in medicinal chemistry due to its recurrence in various biologically active compounds. nih.govresearchgate.net Researchers are actively synthesizing naphthalene-heterocycle hybrids to develop new therapeutic agents with potent antitumor, anti-inflammatory, and antituberculosis activities. nih.gov The this compound structure is an ideal starting point for such endeavors. The iodine atom serves as a versatile synthetic "handle" that allows for the attachment of other complex molecular fragments through well-established reactions like Suzuki or Sonogashira cross-coupling, facilitating the creation of diverse libraries of compounds for biological screening.

Q & A

(Basic) What synthetic routes are optimal for preparing 4-Iodonaphthalene-1-carbonitrile with high purity?

Methodological Answer:
The synthesis typically involves halogenation or iodination of naphthalene precursors. For example:

  • Step 1: Start with naphthalene-1-carbonitrile. Use electrophilic iodination (e.g., iodine monochloride in acetic acid) at the 4-position .
  • Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the iodinated product.
  • Validation: Confirm purity using HPLC (>98%) and characterize via 1^1H/13^13C NMR to verify regioselectivity .

(Advanced) How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For instance, the iodine atom’s σ-hole interaction with palladium catalysts can be modeled .
  • Reaction Pathway Simulation: Use software like Gaussian or ORCA to map transition states in Suzuki-Miyaura couplings, optimizing ligand-metal interactions .
  • Validation: Compare computational predictions with experimental yields under varying conditions (e.g., solvent polarity, catalyst loading).

(Basic) What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H NMR identifies aromatic protons (δ 7.5–8.5 ppm), while 13^13C NMR confirms the cyano group (δ ~115 ppm) and iodine substitution .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 295.94).
  • IR Spectroscopy: Confirm C≡N stretch (~2220 cm1^{-1}) and C-I bond (~500 cm1^{-1}) .

(Advanced) What strategies resolve contradictions in crystallographic data refinement for halogenated naphthalenes using SHELX programs?

Methodological Answer:

  • Data Collection: Ensure high-resolution (<1.0 Å) X-ray diffraction data to resolve heavy iodine atoms.
  • SHELXL Refinement: Use restraints for anisotropic displacement parameters (ADPs) of iodine to avoid overfitting .
  • Validation Tools: Employ Rfree_{free} cross-validation and check for outliers using Coot. Address disordered regions via partial occupancy modeling .

(Advanced) How does the iodine substituent influence regioselectivity in palladium-catalyzed reactions of this compound?

Methodological Answer:

  • Electronic Effects: The iodine’s +M effect directs electrophilic attack to the ortho/para positions of the naphthalene ring.
  • Mechanistic Study: Use kinetic isotope effects or Hammett plots to quantify steric vs. electronic contributions in Buchwald-Hartwig aminations .
  • Experimental Design: Compare reactivity with bromo/chloro analogs under identical Pd(PPh3_3)4_4/base conditions .

(Basic) What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Toxicological Screening: Refer to naphthalene derivative profiles (e.g., respiratory irritation risks) .
  • Lab Practices: Use fume hoods for synthesis, PPE (nitrile gloves, goggles), and avoid skin contact.
  • Waste Disposal: Neutralize cyanide residues with NaOCl before disposal .

(Advanced) What are the mechanistic implications of iodine displacement in functionalizing this compound?

Methodological Answer:

  • Catalytic Systems: Compare Pd(0)/Cu(I) systems in Ullmann couplings. Monitor intermediates via in situ IR or 19^19F NMR (if fluorinated ligands are used) .
  • Kinetic Profiling: Conduct time-resolved GC-MS to track iodine loss and intermediate formation.
  • Computational Validation: Map energy barriers for oxidative addition vs. transmetallation steps using DFT .

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